molecular formula C25H29FN2O3S B2501934 7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-51-2

7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2501934
CAS RN: 892785-51-2
M. Wt: 456.58
InChI Key: HFYLNKVIPBFJOX-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has shown potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthetic Applications and Methodologies

Quinolones, including derivatives with structures similar to "7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one," have been extensively studied for their synthetic utilities. They are pivotal in developing compounds with significant biological activities. The methodologies for synthesizing such compounds involve various chemical reactions that allow for the introduction of diverse functional groups, thereby modulating the biological activity of the resulting compounds (Silva et al., 2003). This versatility in synthesis is critical for the exploration of new therapeutic agents.

Pharmacological Properties

Quinolones and their derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and immunomodulatory activities. The compound , by virtue of its structural similarity to fluoroquinolones, may share some of these activities:

  • Antimicrobial Activity: Fluoroquinolones are known for their efficacy against a wide range of Gram-positive and Gram-negative bacteria. This class of compounds operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair (Dalhoff & Schmitz, 2003).
  • Anticancer Potential: Certain fluoroquinolones have shown promise in anticancer research. They act by poisoning type II human DNA topoisomerases, similar to some anticancer drugs like doxorubicin. Modifications at specific positions on the fluoroquinolone core can convert them from antibacterial agents to anticancer analogs (Abdel-Aal et al., 2019).
  • Immunomodulatory Effects: Fluoroquinolones have been observed to modulate immune responses, potentially beneficial in treating various infections and inflammatory conditions. They can influence cytokine production and other aspects of the immune response, indicating a broader therapeutic utility beyond their antimicrobial action (Dalhoff, 2005).

properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-3-11-28-17-24(32(30,31)19-10-8-9-18(2)14-19)25(29)20-15-21(26)23(16-22(20)28)27-12-6-4-5-7-13-27/h8-10,14-17H,3-7,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYLNKVIPBFJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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